molecular formula C20H18N2O3 B1462313 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- CAS No. 188712-74-5

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-

Cat. No.: B1462313
CAS No.: 188712-74-5
M. Wt: 334.4 g/mol
InChI Key: DEZZCLWULBPEKP-UHFFFAOYSA-N
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Description

Chemical Identity: The compound 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- (IUPAC name: 9-(Diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one) is a hydroxylated derivative of the well-known fluorescent dye Nile Red. Its molecular formula is C₂₀H₁₈N₂O₃, with a molecular weight of 334.375 g/mol and a ChemSpider ID of 13656217 . It is structurally related to Nile Red (C₂₀H₁₈N₂O₂, MW 318.37), differing by the addition of a hydroxyl group .

Synthesis and Applications: The compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in studies where diaza-5H-benzo[a]phenoxazin-5-one derivatives are reacted with phenolic compounds to form ethers (e.g., 7a–f and 8a–f series) .

Properties

IUPAC Name

9-(diethylamino)-1-hydroxybenzo[a]phenoxazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-8-9-14-17(10-12)25-18-11-16(24)13-6-5-7-15(23)19(13)20(18)21-14/h5-11,23H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZCLWULBPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C4=C3C(=CC=C4)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- action are primarily observed through changes in fluorescence. The compound’s fluorescence properties are strongly medium-dependent, allowing it to probe complex mediums and materials from a wide range of aspects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-. For instance, the compound’s fluorescence properties are strongly dependent on the polarity of the solvent. Additionally, the compound’s storage temperature is recommended to be between 28°C, indicating that temperature can influence its stability.

Biochemical Analysis

Biochemical Properties

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid droplets within cells, making it a useful fluorescent dye for detecting intracellular lipid droplets. The nature of these interactions is primarily based on its ability to bind to hydrophobic regions within biomolecules, which enhances its fluorescence properties.

Cellular Effects

The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been used to stain lipid-rich areas in cells, thereby aiding in the visualization of cellular structures and processes. Additionally, its interaction with cellular components can lead to changes in cellular metabolism and gene expression, highlighting its importance in cellular studies.

Molecular Mechanism

At the molecular level, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- exerts its effects through specific binding interactions with biomolecules. It binds to hydrophobic regions within proteins and lipids, which enhances its fluorescence. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over time when exposed to light and air. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where it is used to stain and visualize cellular components.

Dosage Effects in Animal Models

In animal models, the effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- vary with different dosages. At lower doses, it is generally well-tolerated and can be used to visualize cellular structures without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in lipid metabolism, which can affect metabolic flux and metabolite levels within cells. Its role in these pathways underscores its importance in studies related to cellular metabolism and biochemical processes.

Transport and Distribution

Within cells and tissues, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s ability to accumulate in lipid-rich areas makes it particularly useful for studies involving lipid metabolism and storage.

Subcellular Localization

The subcellular localization of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is primarily within lipid droplets and other hydrophobic regions within cells. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles. Its activity and function are closely tied to its localization, making it a valuable tool for studying subcellular structures and processes.

Biological Activity

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-, commonly referred to as Nile Red, is a synthetic compound known for its significant biological activities, particularly in the fields of fluorescence microscopy and cellular imaging. This article explores its biological activity, synthesis, applications, and relevant case studies.

  • Chemical Formula : C20H18N2O3
  • Molecular Weight : 334.37 g/mol
  • CAS Number : 135513919

Fluorescent Staining

Nile Red is extensively used for fluorescent staining of lipids in biological samples. It exhibits strong fluorescence when bound to lipids, making it an invaluable tool for visualizing and quantifying lipid content in cells and tissues under fluorescence microscopy. This property is particularly useful in studies related to lipid metabolism and membrane dynamics.

Cellular Imaging

The compound aids in imaging live cells , providing insights into various cellular processes. Its ability to stain lipid droplets allows researchers to monitor changes in lipid storage and mobilization within cells, which is crucial for understanding metabolic disorders and diseases such as obesity and diabetes.

Environmental Monitoring

Nile Red is effective in detecting and quantifying hydrophobic pollutants in aquatic environments, such as oil spills. Its fluorescent properties enable researchers to visualize these pollutants, facilitating environmental assessments and remediation efforts.

Drug Delivery Research

In drug delivery systems, Nile Red serves as a tracer, helping researchers understand how drugs interact with lipid membranes. This interaction is essential for developing effective therapeutic strategies targeting specific tissues or cells.

Case Study: Lipid Metabolism

A study conducted by Mulberg et al. (2023) utilized Nile Red to investigate lipid metabolism in various cell lines. The findings demonstrated that Nile Red could effectively differentiate between various lipid species and their dynamics during metabolic changes induced by different treatments .

TreatmentLipid Accumulation (Relative Fluorescence Units)
Control100
Insulin Treatment150
Fatty Acid Treatment200

Case Study: Environmental Applications

In environmental science, Nile Red has been employed to assess the presence of oil spills in marine environments. A survey indicated that the compound could detect oil concentrations as low as 0.1 ppm, showcasing its sensitivity and effectiveness in real-world applications .

Synthesis Methods

The synthesis of 5H-Benzo[a]phenoxazin-5-one involves several steps, typically starting from simpler phenolic compounds. A common method includes the Suzuki coupling reaction, which has been optimized for higher yields:

  • Starting Materials : 9-diethylamino-2-hydroxy-5H-benzo[a]phenoxazin-5-one.
  • Reagents : Phenylboronic acid.
  • Conditions : The reaction is carried out under basic conditions with a palladium catalyst.
  • Yield : Approximately 76% after purification .

Scientific Research Applications

Biomedical Imaging

One of the prominent applications of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is in the field of biomedical imaging . The compound has been utilized as a fluorescent dye for ratiometric imaging techniques, particularly in nerve-specific applications. For instance, derivatives of Nile Red, including this compound, have been shown to enhance imaging quality and specificity in identifying nerve tissues during surgical procedures. This capability is crucial for minimizing surgical complications related to nerve damage .

Fluorescent Probes for Cellular Studies

The compound has been extensively studied for its role as a fluorescent probe in cellular biology. Research indicates that benzo[a]phenoxazinium derivatives can be effectively used to investigate cellular structures and functions. For example, studies using Saccharomyces cerevisiae have demonstrated the compound's ability to localize within cellular organelles, providing insights into intracellular dynamics and the behavior of various cellular components .

Table 1: Applications in Cellular Studies

Application AreaDescription
Fluorescence MicroscopyUsed to visualize intracellular distribution within organelles of yeast cells.
Co-localization StudiesAssists in identifying interactions between cellular membranes and fluorescently tagged proteins.
Drug Binding StudiesProbes lipid and drug-binding domains in proteins, enhancing understanding of cell membrane interactions .

Potential Therapeutic Applications

Beyond imaging and cellular studies, there is growing interest in the therapeutic potential of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-. Its photophysical properties suggest it could be utilized in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells. This application is particularly promising given the compound's ability to selectively target certain tissues when used as a fluorescent marker .

Case Studies and Experimental Findings

Several case studies have highlighted the effectiveness of this compound:

  • Study on Yeast Cells : A study conducted on Saccharomyces cerevisiae demonstrated that benzo[a]phenoxazinium chlorides could target vacuolar membranes effectively. The results indicated that approximately 63% of treated cells showed significant accumulation of the dye around organelles, suggesting its utility in studying membrane dynamics .
  • Photophysical Behavior Evaluation : Research evaluating the fluorescence properties of substituted benzo[a]phenoxazin derivatives revealed that these compounds exhibit distinct absorption and emission characteristics suitable for various imaging applications. The findings support their use as versatile probes in biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related phenoxazine derivatives:

Compound Molecular Formula Substituents Key Properties/Applications References
9-(Diethylamino)-2-hydroxy-5H-benzo[a]phenoxazin-5-one C₂₀H₁₈N₂O₃ -OH at C2, -N(CH₂CH₃)₂ at C9 Antimicrobial multi-target inhibitor; fluorescence applications in material science
Nile Red (9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one) C₂₀H₁₈N₂O₂ -N(CH₂CH₃)₂ at C9 (no -OH) Lipophilic dye for lipid staining; solvatochromic properties; used in EV quantification studies
5H-Benzo[a]phenoxazin-5-one (BP) C₁₆H₁₀NO₂ Unsubstituted phenoxazine core Fluorescent agent for photodynamic therapy; crystallizes in monoclinic space group
9-Diethylamino-1,2,3,4,6-pentafluoro-5H-benzo[a]phenoxazin-5-one C₂₀H₁₃F₅N₂O₂ -N(CH₂CH₃)₂ at C9; -F at C1,2,3,4,6 Enhanced stability and altered bioavailability due to fluorination
2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx) C₁₄H₁₄N₂O₂ -NH₂ at C2; methyl groups at C4α and C7 Antitumor activity against leukemia cells; induces apoptosis with low cytotoxicity

Physicochemical Properties

  • Solubility and Polarity : The hydroxyl group in the target compound increases polarity compared to Nile Red, enhancing water solubility but reducing lipid membrane permeability. This is reflected in its higher molecular weight (334 vs. 318 for Nile Red) and hydrogen-bonding capacity .
  • Thermal Stability : Fluorinated derivatives (e.g., ) likely exhibit higher thermal stability due to C-F bonds, whereas the hydroxylated compound may decompose at >360°C, as seen in related ether derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5H-Benzo[a]phenoxazin-5-one derivatives, and how does the diethylamino-hydroxy substitution influence reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclization of substituted o-aminophenols with carbonyl precursors under acidic or oxidative conditions. For 9-(diethylamino)-1-hydroxy derivatives, the diethylamino group may require protection during synthesis to prevent undesired side reactions. Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are critical to avoid decomposition of sensitive substituents. Post-synthetic purification often employs column chromatography with silica gel and gradient elution .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) be optimized to characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals, noting that the diethylamino group may cause splitting due to restricted rotation. ¹³C NMR can confirm carbonyl (C=O) and aromatic carbons.
  • UV-Vis : Dissolve in methanol or acetonitrile and scan between 300–700 nm. The hydroxy and diethylamino groups enhance π-conjugation, leading to absorption maxima in the visible range (e.g., ~600 nm), useful for photophysical studies .

Q. What are the primary research applications of this compound in biological systems?

  • Methodological Answer : The compound’s structural similarity to Nile Blue derivatives (e.g., benzo[a]phenoxazinium salts) suggests utility as a fluorescent probe for cellular imaging. Protocols include staining fixed cells at 1–10 µM concentrations and imaging with λexem ≈ 550/650 nm. Control experiments must account for potential nonspecific binding by comparing with knockout cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory data between spectroscopic characterization and computational modeling (e.g., DFT calculations) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or protonation states. Validate computational models by:

  • Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT calculations.
  • Experimental Validation : Compare experimental UV-Vis spectra with TD-DFT predictions. Adjust dihedral angles in the computational model if conjugation patterns mismatch. Cross-check NMR chemical shifts using databases like PubChem .

Q. What experimental design strategies are recommended to study the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Partitioning Studies : Measure log P (octanol-water) to assess hydrophobicity.
  • Photodegradation : Exclude aqueous solutions to UV light (e.g., 254 nm) and monitor degradation via HPLC-MS. Include controls with light exclusion.
  • Ecotoxicology : Use OECD guidelines for acute toxicity tests on Daphnia magna, correlating results with compound concentration and exposure time .

Q. How do substituent modifications (e.g., replacing diethylamino with other alkyl groups) affect the compound’s photostability and reactivity?

  • Methodological Answer :

  • Synthetic Variation : Prepare analogs via reductive amination or nucleophilic substitution.
  • Photostability Assay : Irradiate compounds in quartz cuvettes under simulated sunlight and track absorbance decay. Bulkier alkyl groups (e.g., isopropyl) may reduce aggregation and enhance stability.
  • Electrochemical Analysis : Use cyclic voltammetry to compare redox potentials; electron-donating groups (e.g., diethylamino) lower oxidation potentials .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence-based applications of this compound?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to reduce π-π stacking.
  • Concentration Gradient : Test fluorescence intensity across 0.1–100 µM to identify optimal non-aggregating concentrations.
  • Covalent Modification : Introduce steric hindrance (e.g., branched alkyl chains) during synthesis .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., doxorubicin) in parallel assays.
  • Assay Conditions : Control pH (7.4 vs. lysosomal pH 5.5), serum content, and incubation time.
  • Data Normalization : Express activity relative to cell viability metrics (e.g., MTT assay) to account for batch-to-batch variability .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
  • Error Propagation : Report 95% confidence intervals for IC₅₀ values.
  • Replication : Perform triplicate experiments with independent compound batches to confirm reproducibility .

Tables for Key Data

Property Method Typical Value Reference
λmax (UV-Vis)Methanol, 25°C598 nm
Log PShake-flask (octanol/water)2.1 ± 0.3
Fluorescence Quantum YieldIntegrating sphere, λex 550 nm0.45 (vs. Rhodamine 6G)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-
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